2-Methyl-5-((4-methylpiperazin-1-yl)(m-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol
描述
属性
IUPAC Name |
2-methyl-5-[(3-methylphenyl)-(4-methylpiperazin-1-yl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5OS/c1-12-5-4-6-14(11-12)15(22-9-7-21(3)8-10-22)16-17(24)23-18(25-16)19-13(2)20-23/h4-6,11,15,24H,7-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVASKMLRCNGAPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(C2=C(N3C(=NC(=N3)C)S2)O)N4CCN(CC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
2-Methyl-5-((4-methylpiperazin-1-yl)(m-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a thiazole ring fused with a triazole moiety and a piperazine substituent. Its molecular formula is C₁₅H₁₈N₄OS, indicating the presence of nitrogen and sulfur atoms that may contribute to its biological properties.
Research indicates that compounds with similar structures often interact with various biological targets, including enzymes and receptors. The thiazolo[3,2-b][1,2,4]triazole framework is known for its ability to inhibit certain enzymes involved in cancer progression and inflammation.
Anticancer Activity
Several studies have highlighted the anticancer potential of thiazole and triazole derivatives. For instance:
- A related compound demonstrated significant cytotoxicity against human colon cancer cells (HCT 116) with an IC₅₀ value of 4.363 μM, suggesting that similar mechanisms may be at play for this compound .
Antimicrobial Activity
The antimicrobial properties of thiazole derivatives have been extensively studied. In vitro assays have shown that compounds within this class exhibit varying degrees of activity against bacteria and fungi. For example:
- The minimum inhibitory concentration (MIC) values for related compounds were determined against various pathogens such as Escherichia coli and Staphylococcus aureus, indicating potential for broad-spectrum antimicrobial activity .
Neuropharmacological Effects
Compounds containing piperazine moieties are often investigated for neuropharmacological effects. Preliminary studies suggest that this compound may modulate neurotransmitter systems, potentially offering therapeutic benefits in neurological disorders.
Case Studies and Research Findings
- Anticancer Studies : In a study evaluating various thiazole derivatives, it was found that modifications to the piperazine group significantly enhanced anticancer activity against breast cancer cell lines .
- Antimicrobial Screening : A series of thiazole derivatives underwent antimicrobial screening using the agar well diffusion method. The results indicated that certain structural modifications could lead to enhanced potency against both Gram-positive and Gram-negative bacteria .
- Molecular Docking Studies : Computational studies using molecular docking techniques have suggested that this compound can effectively bind to active sites of target enzymes involved in cancer metabolism .
Data Table: Summary of Biological Activities
相似化合物的比较
Key Observations :
- Synthetic Yields : Yields for thiazolo-triazole derivatives typically range from 50–70%, with electron-withdrawing groups (e.g., chloro in 5f) marginally improving efficiency .
- Thermal Stability : Higher melting points (>250°C) correlate with rigid substituents (e.g., aromatic rings in 5f, 5e) .
- Bioactivity : Anticonvulsant activity is maximized with fluorophenyl (3c) or propoxyphenyl (5b) groups, suggesting that electron-deficient aromatic systems enhance CNS penetration .
Anticonvulsant Activity
- 3c (4-Fluorophenyl) : Exhibits ED₅₀ = 14.3 mg/kg in the maximal electroshock (MES) test, outperforming phenytoin (ED₅₀ = 7.5 mg/kg) in selectivity .
- Target Compound : The 4-methylpiperazine moiety may confer affinity for neurotransmitter receptors (e.g., serotonin or dopamine receptors), though experimental data are lacking.
Antimicrobial and Anti-inflammatory Potential
- Derivatives with hydroxyl or carboxyl groups (e.g., 5b in , 17a–c in ) show moderate antimicrobial activity against Gram-positive bacteria .
Structural-Activity Relationships (SAR)
- Electron-Withdrawing Groups : Fluorine or chlorine at the para position (e.g., 3c, 5f) enhances anticonvulsant activity by improving membrane permeability .
- Hydrophilic Substituents : Hydroxyl or piperazine groups (e.g., target compound, 5e) improve aqueous solubility but may reduce blood-brain barrier penetration .
常见问题
Q. What are the standard synthetic routes for preparing 2-methyl-5-((4-methylpiperazin-1-yl)(m-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol?
The compound is typically synthesized via multi-step reactions involving cyclocondensation of thiazole and triazole precursors. For example, analogous triazole-thiazole hybrids are synthesized using diethyl oxalate and sodium hydride in toluene under reflux, followed by coupling with substituted piperazine derivatives . Structural confirmation requires NMR, IR, and mass spectrometry, while X-ray crystallography (using SHELX software for refinement) resolves stereochemical ambiguities .
Q. How is the structural integrity of the compound validated post-synthesis?
Key techniques include:
- NMR/IR spectroscopy : To confirm functional groups (e.g., triazole C–H stretching at ~3100 cm⁻¹, thiazole S–C–N vibrations at 650–750 cm⁻¹) .
- X-ray crystallography : SHELXL refines crystal structures, resolving bond angles and torsional strain in the thiazolo-triazole core .
- Elemental analysis : Validates stoichiometry (e.g., C, H, N, S content) .
Q. What preliminary pharmacological screening models are used to assess bioactivity?
In vitro assays include:
- Enzyme inhibition : Molecular docking against targets like 14-α-demethylase (PDB: 3LD6) to predict antifungal activity .
- Antinociceptive testing : In vivo models (e.g., acetic acid-induced writhing in mice) quantify pain response reduction .
- Antimicrobial assays : Disk diffusion or microbroth dilution against Gram-positive/negative bacteria .
Advanced Research Questions
Q. How can synthetic yields be optimized for the thiazolo-triazole core?
- Regioselectivity control : Use directing groups (e.g., methylpiperazine) to favor substitution at the thiazole C5 position .
- Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance cyclization efficiency compared to toluene .
- Catalytic additives : Triethylamine or DMAP accelerates coupling reactions with m-tolylmethyl intermediates .
Q. How to resolve contradictions between molecular docking predictions and experimental bioactivity data?
- Orthogonal assays : Validate docking results with surface plasmon resonance (SPR) to measure binding kinetics .
- Free energy calculations : Use MM-GBSA to refine docking scores and account for solvation effects .
- Crystal structure analysis : Compare ligand-enzyme co-crystals (if available) to identify steric clashes or unmodeled interactions .
Q. What strategies mitigate variability in antinociceptive assay results?
- Dose-response standardization : Use the formalin inflammation model (phasic vs. tonic pain) to reduce false positives .
- Metabolic stability testing : Evaluate hepatic microsome stability to rule out rapid clearance as a confounding factor .
- Positive controls : Compare with NSAIDs (e.g., ibuprofen) to normalize inter-experimental variability .
Q. How to design derivatives with improved pharmacokinetic properties?
- Prodrug approaches : Esterify the hydroxyl group (C6) to enhance oral bioavailability .
- LogP optimization : Introduce polar substituents (e.g., methoxy groups) on the m-tolyl ring to reduce hydrophobicity .
- Metabolic profiling : Use human liver microsomes to identify cytochrome P450 liabilities and guide structural modifications .
Methodological Considerations
- Synthesis Challenges : The methylpiperazine-m-tolylmethyl moiety requires inert atmosphere handling to prevent oxidation .
- Analytical Pitfalls : Overlapping NMR signals (e.g., triazole vs. thiazole protons) necessitate 2D techniques (HSQC, HMBC) .
- Data Reproducibility : Publish full crystallographic data (CCDC deposition) and raw assay curves to support transparency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
